2,6-Dimethylocta-2,5,7-trien-4-one
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Overview
Description
2,6-Dimethylocta-2,5,7-trien-4-one: is an organic compound with the molecular formula C10H14O. It is a conjugated ketone with three double bonds and two methyl groups attached to the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5,7-trien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as acidic or basic resins can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,5,7-trien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylocta-2,5,7-trien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-4-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .
Comparison with Similar Compounds
Similar Compounds
5,7-Octadien-4-one, 2,6-dimethyl-: This compound is similar in structure but has one less double bond compared to 2,6-Dimethylocta-2,5,7-trien-4-one.
2,6-Dimethyl-2,5,7-octatrien-4-one: Another isomer with a similar structure but different spatial arrangement of atoms
Uniqueness
This compound is unique due to its conjugated triene system, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
33746-72-4 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |
InChI Key |
XUINKEIPBTYUJP-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=CC(=O)/C=C(\C)/C=C)C |
SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Canonical SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Synonyms |
(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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